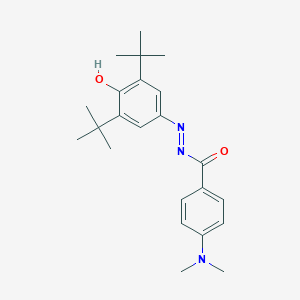![molecular formula C10H7NO3S B378119 [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE](/img/structure/B378119.png)
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE is an organic compound with the molecular formula C10H7NO3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE can be achieved through several methods. One common approach involves the reaction of benzothiophene-2,3-dione with hydroxylamine to form the oxime derivative, followed by acetylation to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may serve as a precursor for pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the sulfur atom in the benzothiophene ring can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound, which lacks the oxime and acetyl groups.
Benzothiophene-2,3-dione: Similar structure but without the oxime group.
Benzothiophene-2,3-dione oxime: Lacks the acetyl group compared to [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE.
Uniqueness
This compound is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H7NO3S |
|---|---|
Peso molecular |
221.23g/mol |
Nombre IUPAC |
[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H7NO3S/c1-6(12)14-11-10-9(13)7-4-2-3-5-8(7)15-10/h2-5H,1H3/b11-10- |
Clave InChI |
LHGWAWQMKZPWEA-KHPPLWFESA-N |
SMILES |
CC(=O)ON=C1C(=O)C2=CC=CC=C2S1 |
SMILES isomérico |
CC(=O)O/N=C\1/C(=O)C2=CC=CC=C2S1 |
SMILES canónico |
CC(=O)ON=C1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide](/img/structure/B378040.png)
![3-(2-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378041.png)
![3-(4-iodophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378042.png)
![5-{4-Nitrophenyl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B378043.png)

![2-(1-adamantyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378048.png)
![4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B378049.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)
![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]phthalonitrile](/img/structure/B378055.png)
![3-(4-methoxyphenyl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B378059.png)
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378063.png)
